molecular formula C13H20ClNO B3042066 1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride CAS No. 494795-78-7

1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride

Cat. No.: B3042066
CAS No.: 494795-78-7
M. Wt: 241.76 g/mol
InChI Key: CPJGZLKGGFRVJM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium borohydride, lithium aluminum hydride.

Major Products:

Scientific Research Applications

1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

Uniqueness: 1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride is unique due to its specific structure, which provides a balance of flexibility and rigidity, making it an ideal linker for targeted protein degradation. Its ability to form stable ternary complexes enhances its effectiveness in degrading target proteins .

Properties

IUPAC Name

1-(2-piperidin-4-ylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(15)12-4-2-3-5-13(12)11-6-8-14-9-7-11;/h2-5,10-11,14-15H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJGZLKGGFRVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C2CCNCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Example 1 (Step e) using tert-butyl 4-(2-(hydroxyethyl)phenyl]piperidinecarboxylate (Step b) (1.22 g, 4.0 mmol) and satd anhydrous HCl in EtOAc (50 mL). The title compound was obtained as a white solid (0.96 g). MS (ESI, pos. ion) m/z: 206 (M+1); MS (ESI, neg. ion) m/z: 204 (M−1). Calc'd for C13H19NO: 205.15.
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride
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1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride
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1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride
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1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride
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1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride
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1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride

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